1,4,5,8-Tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C({34})H({26})N({4})O({6}) This compound is characterized by its anthracene-9,10-dione core, which is substituted with amino groups at positions 1, 4, 5, and 8, and phenoxyphenoxy groups at positions 2 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. The general synthetic route includes:
Nitration: The anthracene derivative undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenoxyphenoxy groups are introduced through nucleophilic aromatic substitution reactions, often using phenol derivatives and suitable bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The phenoxyphenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phenol derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and reduced amino compounds.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anticancer effects. Additionally, it can bind to proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methyl groups instead of phenoxy groups.
1,4,5,8-Tetraamino-2,7-diphenoxyanthracene-9,10-dione: Lacks the additional phenoxy groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both amino and phenoxyphenoxy groups allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
88601-47-2 |
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Molecular Formula |
C38H28N4O6 |
Molecular Weight |
636.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(4-phenoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C38H28N4O6/c39-27-19-29(47-25-15-11-23(12-16-25)45-21-7-3-1-4-8-21)35(41)33-31(27)37(43)32-28(40)20-30(36(42)34(32)38(33)44)48-26-17-13-24(14-18-26)46-22-9-5-2-6-10-22/h1-20H,39-42H2 |
InChI Key |
SCZQMULBRWNHOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C(=C(C=C5N)OC6=CC=C(C=C6)OC7=CC=CC=C7)N)N |
Origin of Product |
United States |
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